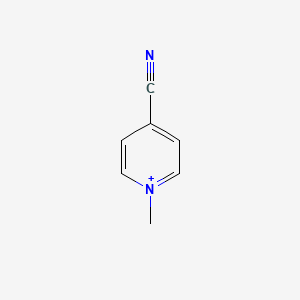
3-Isocyanatobenzene-1-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanatobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their high reactivity and versatility in various chemical reactions. The structure of this compound consists of a benzene ring substituted with an isocyanate group (-NCO) and a sulfonyl azide group (-SO2N3). This unique combination of functional groups makes it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatobenzene-1-sulfonyl azide typically involves the reaction of 3-isocyanatobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group. The general reaction scheme is as follows:
[ \text{3-Isocyanatobenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanatobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
3-Isocyanatobenzene-1-sulfonyl azide has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of triazole-based drugs.
Industry: Applied in material science for the cross-linking of polymers and the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-Isocyanatobenzene-1-sulfonyl azide involves the reactivity of its functional groups. The azide group can act as a nucleophile or participate in cycloaddition reactions, while the isocyanate group can react with nucleophiles such as amines to form ureas. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
3-Isocyanatobenzene-1-sulfonyl azide can be compared with other sulfonyl azides such as:
- p-Acetamidobenzenesulfonyl azide
- p-Dodecylbenzenesulfonyl azide
- Imidazole-1-sulfonyl azide
These compounds share similar reactivity but differ in their substituents, which can influence their solubility, stability, and specific applications. The unique combination of isocyanate and sulfonyl azide groups in this compound makes it particularly valuable for certain synthetic and industrial processes.
Propiedades
Número CAS |
6752-37-0 |
|---|---|
Fórmula molecular |
C7H4N4O3S |
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
N-diazo-3-isocyanatobenzenesulfonamide |
InChI |
InChI=1S/C7H4N4O3S/c8-10-11-15(13,14)7-3-1-2-6(4-7)9-5-12/h1-4H |
Clave InChI |
NSKZSWLUHSSGCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


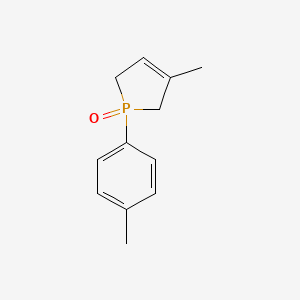
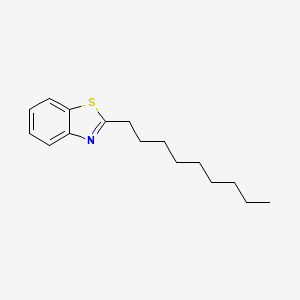
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
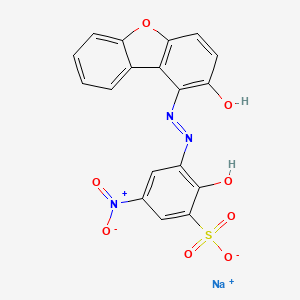

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
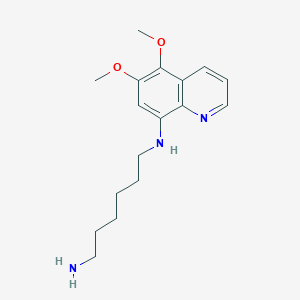


![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
